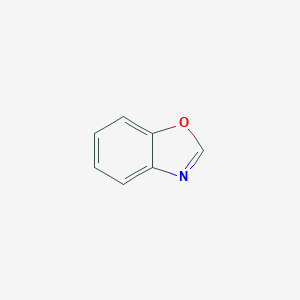

Benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMCBBGGLRIHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29791-96-6 | |

| Record name | Benzoxazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29791-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059768 | |

| Record name | Benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 28-31 deg C; [Alfa Aesar MSDS] | |

| Record name | Benzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | Benzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

273-53-0 | |

| Record name | Benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOXAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J233Y1I55I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

An in-depth exploration of the fundamental chemical, physical, and biological properties of the benzoxazole core, a privileged scaffold in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the this compound moiety, including its synthesis, reactivity, and diverse pharmacological applications, with a focus on quantitative data and detailed experimental methodologies.

Core Properties of the this compound Scaffold

The this compound scaffold is a heteroaromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring.[1][2] This bicyclic structure, with the molecular formula C₇H₅NO and a molar mass of 119.12 g/mol , serves as a cornerstone for the development of numerous biologically active molecules.[2] Its aromaticity confers relative stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization.[2][3] The planar nature of the this compound ring system facilitates π–π stacking and other non-covalent interactions with biological macromolecules.[4]

Physicochemical Properties

The fundamental physicochemical properties of the parent this compound molecule are summarized in the table below. These properties can be significantly altered by the introduction of various substituents, a key strategy in modulating the pharmacokinetic and pharmacodynamic profiles of this compound-based drug candidates.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO | [2] |

| Molar Mass | 119.12 g/mol | [2] |

| Melting Point | 27-30 °C | [2] |

| Boiling Point | 182-185 °C | [5] |

| Appearance | Colorless to pale yellow solid | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [6] |

| Odor | Similar to pyridine | [2] |

Chemical Reactivity

The this compound ring system is susceptible to a range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the C6 position of the benzene ring.[2] The presence of electron-withdrawing groups can influence the position of substitution.[2] Nucleophilic attack can also occur, particularly at the C2 position, which is a common site for introducing substituents to modulate biological activity.[7][8]

Synthesis of this compound Derivatives

A variety of synthetic methodologies have been developed for the construction of the this compound scaffold, with the most common approach involving the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative.[9][10]

General Experimental Protocol for the Synthesis of 2-Substituted Benzoxazoles

This protocol describes a widely used method for the synthesis of 2-substituted benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent or catalyst.

Materials:

-

2-Aminophenol

-

Substituted carboxylic acid

-

Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent

-

Toluene or other appropriate solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of 2-aminophenol (1.0 equivalent) in a suitable solvent such as toluene, add the substituted carboxylic acid (1.1 equivalents).

-

Add polyphosphoric acid (or another catalyst) to the mixture.

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted this compound.

Spectroscopic Characterization

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of the this compound core typically appear in the range of δ 7.0-8.0 ppm.[11][12] The chemical shifts of these protons are influenced by the nature and position of substituents on the ring. The proton at the 2-position, if present, is characteristically deshielded.

-

¹³C NMR: The carbon atoms of the this compound ring resonate in the aromatic region of the spectrum (δ 110-165 ppm).[11][12] The C2 carbon is typically observed at a downfield chemical shift due to its proximity to both the oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include:

-

C=N stretching vibration around 1500-1600 cm⁻¹.[13]

-

C-O stretching vibration around 1240 cm⁻¹.[14]

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[15]

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a remarkable diversity of pharmacological activities, making them a "privileged scaffold" in drug discovery.[16][17] These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][18][19]

Anticancer Activity

Many this compound derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[20] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and DNA topoisomerases.[20][21]

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[20] Certain this compound derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[19][20][22]

Signaling Pathway of VEGFR-2 Inhibition by this compound Derivatives

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[1] Some this compound derivatives act as DNA topoisomerase I or II inhibitors, leading to DNA damage and apoptosis in cancer cells.[21][23][24]

Mechanism of DNA Topoisomerase Inhibition

Caption: this compound derivatives can stabilize the DNA-topoisomerase cleavage complex.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][25]

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[26]

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for 48-72 hours.[26]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[25]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[25]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

Caption: A generalized workflow for determining the cytotoxicity of this compound derivatives.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][27][28]

Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

This compound derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the this compound derivative stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. The synthetic tractability of the this compound core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. This technical guide has provided a comprehensive overview of the fundamental properties, synthesis, characterization, and biological evaluation of this compound derivatives, with the aim of equipping researchers and drug development professionals with the necessary knowledge to further exploit the therapeutic potential of this remarkable heterocyclic system. Future research in this area will undoubtedly lead to the discovery of novel and effective therapeutic agents for a variety of diseases.

References

- 1. Insight into Mechanism of Action of Anticancer Benzazoles [ouci.dntb.gov.ua]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchhub.com [researchhub.com]

- 4. benchchem.com [benchchem.com]

- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. New this compound derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound synthesis [organic-chemistry.org]

- 11. This compound derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

- 15. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of this compound derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New this compound derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of this compound derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 26. texaschildrens.org [texaschildrens.org]

- 27. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted this compound derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijpbs.com [ijpbs.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzoxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole core is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of biologically active compounds and functional materials.[1] Its discovery and the evolution of its synthesis are a compelling narrative of chemical innovation. This technical guide provides a comprehensive overview of the historical development of this compound synthesis, from its classical origins to modern catalytic methodologies. We will delve into detailed experimental protocols for key synthetic transformations, present quantitative data to compare the efficacy of various methods, and provide visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of these pivotal chemical processes.

A Historical Perspective: From Serendipity to Rational Design

The story of this compound is intrinsically linked to the burgeoning field of heterocyclic chemistry in the mid-19th century.[2] While a definitive first synthesis is not explicitly documented, the foundational work on related heterocycles, particularly the synthesis of benzimidazoles by Albert Ladenburg in the 1870s, laid the crucial groundwork.[3] The classical methods for this compound formation, which emerged from this era, suggest its likely discovery in the late 19th or early 20th century.

The most probable early route to benzoxazoles was an adaptation of the Phillips-Ladenburg synthesis . This method involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivatives at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[3] This robust and straightforward approach, though often requiring harsh conditions, remains a fundamental and widely practiced method for accessing the this compound core.

Early interest in these compounds was likely fueled by the burgeoning dye industry, which sought novel chromophores with unique optical properties. However, the 20th century witnessed a paradigm shift towards exploring the biological potential of benzoxazoles, leading to the discovery of their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This spurred the development of milder, more efficient, and functional group-tolerant synthetic methodologies that continue to evolve to this day.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of the this compound ring system predominantly relies on the cyclization of o-aminophenol with a suitable one-carbon synthon. The choice of this synthon and the reaction conditions dictates the efficiency, substrate scope, and environmental impact of the synthesis.

The Classical Approach: Condensation with Carboxylic Acids and Their Derivatives

This foundational method remains a workhorse in this compound synthesis due to its simplicity and the ready availability of starting materials.

-

From Carboxylic Acids: The direct condensation of o-aminophenols with carboxylic acids is a widely used method, typically requiring high temperatures and a strong acid catalyst or dehydrating agent to drive the reaction to completion.[4] Polyphosphoric acid (PPA) is a common choice, acting as both a solvent and a dehydrating agent.[3]

-

From Acyl Chlorides: Acyl chlorides offer a more reactive alternative to carboxylic acids, allowing for milder reaction conditions. The reaction proceeds via the initial acylation of the amino group of the o-aminophenol, followed by intramolecular cyclization.[4]

The Aldehyde Route: Condensation and Oxidative Cyclization

The reaction of o-aminophenols with aldehydes provides a versatile route to 2-substituted benzoxazoles. This process occurs in two key steps: the formation of a Schiff base intermediate, followed by an oxidative cyclization to furnish the aromatic this compound ring.[2][5] A variety of oxidizing agents, ranging from manganese(III) acetate (B1210297) to molecular oxygen with a suitable catalyst, can be employed for the final aromatization step.[4]

Accessing 2-Aminobenzoxazoles: The Use of Cyanating Agents

A special and important class of benzoxazoles, the 2-aminobenzoxazoles, are typically synthesized using cyanating agents. The classical, yet hazardous, approach utilizes cyanogen (B1215507) bromide (BrCN).[6][7] In response to the toxicity of BrCN, safer and more modern electrophilic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have been developed.[6][8]

Data Presentation: A Quantitative Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various this compound derivatives, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Carboxylic Acids/Acyl Chlorides

| Entry | Carboxylic Acid/Acyl Chloride | Catalyst/Conditions | Time (h) | Yield (%) | Reference |

| 1 | Benzoic Acid | PPA, 220 °C | 4 | 85 | [3] |

| 2 | 4-Nitrobenzoic Acid | PPA, 220 °C | 3 | 90 | [3] |

| 3 | Acetic Acid | PPA, 180 °C | 5 | 75 | [3] |

| 4 | Benzoyl Chloride | Pyridine, 100 °C | 2 | 92 | [4] |

| 5 | 4-Chlorobenzoyl Chloride | DMF, 80 °C | 3 | 88 | [4] |

Table 2: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Aldehydes

| Entry | Aldehyde | Oxidant/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Mn(OAc)₃ | Toluene | 110 | 6 | 88 | [4] |

| 2 | 4-Chlorobenzaldehyde | DDQ | Dioxane | 100 | 4 | 91 | [4] |

| 3 | 4-Methoxybenzaldehyde | O₂, Co(II) catalyst | Acetonitrile | 80 | 12 | 85 | [5] |

| 4 | Cyclohexanecarboxaldehyde | S₈, Na₂S | DMSO | 120 | 5 | 78 | [2] |

| 5 | Benzaldehyde | LAIL@MNP, Sonication | Solvent-free | 70 | 0.5 | 90 | [9] |

Table 3: Synthesis of 2-Aminobenzoxazoles from o-Aminophenols

| Entry | o-Aminophenol | Cyanating Agent | Conditions | Time (h) | Yield (%) | Reference |

| 1 | o-Aminophenol | Cyanogen Bromide | NaHCO₃, H₂O/Acetone | 2 | 85 | [6] |

| 2 | 4-Methyl-o-aminophenol | Cyanogen Bromide | NaHCO₃, H₂O/Acetone | 2 | 82 | [6] |

| 3 | o-Aminophenol | NCTS, BF₃·Et₂O | Dioxane, reflux | 25 | 78 | [8] |

| 4 | 4-Chloro-o-aminophenol | NCTS, BF₃·Et₂O | Dioxane, reflux | 30 | 75 | [8] |

Experimental Protocols: Detailed Methodologies for Key Syntheses

Protocol 1: Classical Synthesis of 2-Phenylthis compound using Polyphosphoric Acid (PPA)

Reactants:

-

o-Aminophenol (1.09 g, 10 mmol)

-

Benzoic Acid (1.22 g, 10 mmol)

-

Polyphosphoric Acid (PPA) (40 g)

Procedure:

-

To a 100 mL round-bottom flask equipped with a mechanical stirrer, add o-aminophenol and benzoic acid.

-

Carefully add polyphosphoric acid to the flask.

-

Heat the reaction mixture to 220 °C with vigorous stirring for 4 hours.

-

Allow the mixture to cool to approximately 100 °C and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the resulting slurry with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol (B145695) to afford pure 2-phenylthis compound.

Protocol 2: Synthesis of 2-Phenylthis compound from o-Aminophenol and Benzaldehyde

Reactants:

-

o-Aminophenol (1.09 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Manganese(III) Acetate dihydrate (5.36 g, 20 mmol)

-

Toluene (50 mL)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add o-aminophenol, benzaldehyde, and toluene.

-

Reflux the mixture for 2 hours to form the Schiff base, collecting the water in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and add manganese(III) acetate dihydrate.

-

Heat the mixture to reflux and stir for 6 hours.

-

After cooling, filter the reaction mixture through a pad of celite to remove manganese salts.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-phenylthis compound.

Protocol 3: Synthesis of 2-Aminothis compound using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

Reactants:

-

o-Aminophenol (0.98 g, 9 mmol)

-

NCTS (3.65 g, 13.5 mmol)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) (2.28 mL, 18 mmol)

-

1,4-Dioxane (50 mL)

Procedure:

-

To a 100 mL round-bottom flask under a nitrogen atmosphere, add o-aminophenol and NCTS in 1,4-dioxane.

-

Add BF₃·Et₂O dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 25 hours.

-

Cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-aminothis compound.[8]

Visualizing the Chemistry: Diagrams of Mechanisms and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a logical workflow for selecting a synthetic strategy.

Caption: Mechanism of the Ladenburg Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Benzoxazole Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The benzoxazole scaffold is a prominent heterocyclic structure recognized for its wide range of pharmacological activities.[1] As isosteres of natural nucleic bases like adenine (B156593) and guanine, benzoxazoles interact effectively with biological macromolecules, making them a "privileged scaffold" in medicinal chemistry.[1][2] Recent exploratory studies have highlighted their significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of key enzymes involved in tumor progression.[3][4][5] This guide provides an in-depth overview of recent research, focusing on the anticancer properties of novel this compound analogs, their mechanisms of action, relevant experimental protocols, and structure-activity relationships.

Core Mechanism of Action: Kinase Inhibition

A primary strategy in modern anticancer drug design is the targeted inhibition of protein kinases, which are crucial for cell signaling, growth, and division.[6][7] Many this compound derivatives have been identified as potent inhibitors of various tyrosine kinases that are often overexpressed or deregulated in cancer cells.[8][9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[10][11] Inhibition of VEGFR-2 is a well-established strategy for cancer therapy.[8] Several studies have focused on designing this compound analogs as potent VEGFR-2 inhibitors.[7][10][11][12] These compounds typically act as competitive inhibitors at the ATP-binding site of the kinase domain, preventing the downstream signaling cascade that leads to endothelial cell proliferation and migration.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. ajphs.com [ajphs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis, molecular modeling and biological evaluation of novel this compound-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Piperidinyl-Based this compound Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases | MDPI [mdpi.com]

- 11. In silico studies of a novel scaffold of this compound derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New this compound derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoxazole Core: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the this compound core, offering valuable insights for the design and development of novel therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to facilitate a comprehensive understanding of this versatile pharmacophore.

Biological Activities and Structure-Activity Relationship (SAR)

The this compound nucleus is a key pharmacophoric element in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1] The therapeutic potential of this compound derivatives is intricately linked to the nature and position of substituents on both the benzene (B151609) and oxazole (B20620) rings.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[2] The SAR studies in this area have revealed several key insights:

-

Substitution at the 2-position: The nature of the substituent at the 2-position of the this compound ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic substitutions are common. For instance, piperidinyl-based this compound derivatives have been designed as dual inhibitors of VEGFR-2 and c-Met kinases.[3]

-

Substitution on the Benzene Ring: Substitution on the benzene ring of the this compound core also plays a crucial role in modulating anticancer potency. Electron-withdrawing groups, such as nitro or chloro groups, can enhance activity.

-

Targeting Kinases: Many this compound derivatives exert their anticancer effects by inhibiting protein kinases crucial for tumor growth and survival, such as VEGFR-2, c-Met, and mTOR.[2][3][4]

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Compound 11b | VEGFR-2 | 0.057 | [3] |

| c-Met | 0.181 | [3] | |

| MCF-7 | - | [3] | |

| Compound 5a | VEGFR-2 | 0.145 | [3] |

| c-Met | 1.382 | [3] | |

| Compound 19 | hMAGL | 0.0084 | [5] |

| Compound 20 | hMAGL | 0.0076 | [5] |

| Compound 10b | A549 | 0.13 | [5] |

| MCF-7 | 0.10 | [5] | |

| HT-29 | 0.22 | [5] | |

| K313 | Nalm-6 | - | [4] |

| Daudi | - | [4] | |

| This compound i | MDA-MB-231 | 65.87 | [2] |

| This compound ii | MDA-MB-231 | 40.99 | [2] |

| This compound iii | MDA-MB-231 | 63.22 | [2] |

| This compound iv | MDA-MB-231 | 81.70 | [2] |

Antimicrobial Activity

The this compound scaffold is a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens. SAR studies have highlighted the following:

-

Substitution at the 2- and 5-positions: Modifications at these positions significantly influence the antimicrobial spectrum and potency.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a key factor in its ability to penetrate bacterial cell membranes.

Table 2: Antimicrobial Activity of Representative this compound Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [6] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [6] |

| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [6] |

| Compound 19 | Salmonella typhi | 2.40 x 10⁻³ | [6] |

| Compound 20 | Salmonella typhi | 2.40 x 10⁻³ | [6] |

| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | [6] |

| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ | [6] |

| Compound 1 | Candida albicans | 0.34 x 10⁻³ | [6] |

Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory properties, often associated with the inhibition of key inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Certain benzoxazolone derivatives have been shown to inhibit the production of IL-6.[7]

-

Targeting MD2: Myeloid differentiation protein 2 (MD2), a key adaptor protein for TLR4, has been identified as a target for some anti-inflammatory this compound compounds.[7]

Table 3: Anti-inflammatory Activity of Representative this compound Derivatives

| Compound ID | Target/Assay | IC50 (µM) | Reference |

| Compound 3c | IL-6 inhibition | 10.14 | [7] |

| Compound 3d | IL-6 inhibition | 5.43 | [7] |

| Compound 3g | IL-6 inhibition | 5.09 | [7] |

| Compound 1 | KDR inhibition | 6.855 | [8] |

Key Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

A common and versatile method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Materials:

-

o-Aminophenol

-

Substituted Carboxylic Acid

-

Polyphosphoric acid (PPA) or other dehydrating agent

-

Appropriate solvent (e.g., Toluene, Xylene)

Procedure:

-

A mixture of o-aminophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is prepared in a round-bottom flask.

-

Polyphosphoric acid is added as a catalyst and dehydrating agent.

-

The reaction mixture is heated to a high temperature (typically 130-160 °C) with stirring for several hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound test compounds

-

Sterile 96-well microplates

-

Inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the this compound compounds in the broth medium in the wells of a 96-well microplate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases.

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Certain this compound derivatives have been identified as mTOR inhibitors.[2][4]

Caption: this compound derivatives can inhibit the mTORC1 signaling pathway.

Vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play critical roles in angiogenesis and tumor metastasis. Dual inhibitors targeting both kinases are a promising anticancer strategy.[3]

Caption: Dual inhibition of VEGFR-2 and c-Met by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound derivatives for anticancer activity.

Caption: A typical workflow for anticancer screening of this compound derivatives.

Conclusion

The this compound core represents a highly versatile and promising scaffold in the field of medicinal chemistry. The extensive body of research on its structure-activity relationships has provided a solid foundation for the rational design of novel therapeutic agents with a wide range of biological activities. The continued exploration of this privileged structure, guided by the principles of SAR and an understanding of its molecular targets, holds significant promise for the development of next-generation drugs to address unmet medical needs. This technical guide serves as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of the this compound nucleus.

References

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. This compound Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells | MDPI [mdpi.com]

- 5. Analgesic and Anticancer Activity of this compound Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Inflammatory Activity Evaluation of this compound Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchhub.com [researchhub.com]

- 10. benchchem.com [benchchem.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. protocols.io [protocols.io]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Early-Stage Research on Benzoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, distinguished by a benzene (B151609) ring fused to an oxazole (B20620) ring.[1] This scaffold is prevalent in numerous naturally occurring and synthetic molecules that exhibit a wide spectrum of biological activities.[1][2] The structural similarity of the this compound nucleus to endogenous purine (B94841) bases allows for favorable interactions with various biopolymers, making it a privileged scaffold in drug discovery.[3] Consequently, this compound derivatives have been extensively investigated for their therapeutic potential, leading to the development of compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5] This technical guide provides an in-depth overview of early-stage research on this compound compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is versatile, with several established methods. The most common approach involves the condensation of 2-aminophenols with various electrophilic reagents.[6]

General Synthesis from 2-Aminophenols

A widely employed method for synthesizing the this compound scaffold is the reaction of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, such as an aldehyde or acyl chloride. This reaction is typically facilitated by a dehydrating agent or catalyst, like polyphosphoric acid (PPA).[4]

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

-

A mixture of a substituted 2-aminophenol (1 equivalent) and a carboxylic acid (1.2 equivalents) is heated in polyphosphoric acid (PPA) at a temperature ranging from 150°C to 220°C for 2-4 hours.[1]

-

The reaction mixture is then cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield the desired 2-substituted this compound.[5]

Another common method involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a 2-mercaptothis compound (B50546) intermediate, which can be further modified.[7]

Experimental Protocol: Synthesis of Benzo[d]oxazole-2-thiol

-

To a methanolic solution of 2-aminophenol, potassium hydroxide is added, followed by the addition of carbon disulfide.[7]

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is acidified to precipitate the product.

-

The resulting solid is filtered, washed with water, and dried to yield benzo[d]oxazole-2-thiol.[7]

The following diagram illustrates a general workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of pharmacological activities. The following sections summarize their antimicrobial and anticancer properties, with quantitative data presented for easy comparison.

Antimicrobial Activity

Numerous this compound derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[4][8] The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Antimicrobial Screening (Tube Dilution Method)

-

A series of twofold dilutions of the test compounds are prepared in a liquid growth medium in test tubes.[7]

-

Each tube is inoculated with a standardized suspension of the test microorganism.

-

The tubes are incubated under appropriate conditions for the specific microorganism.[9]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[7][10]

Table 1: Antimicrobial Activity of Selected this compound Derivatives (MIC in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |

| Ofloxacin (Standard) | - | - | - | - | - | - | [7] |

| Fluconazole (Standard) | - | - | - | - | - | - | [7] |

| Compound 1 | 1.14 x 10⁻³ µM | - | - | - | - | - | [7] |

| Compound 10 | - | 1.14 x 10⁻³ µM | - | - | - | - | [7] |

| Compound 13 | - | - | - | - | - | - | [7] |

| Compound 16 | - | - | - | - | - | - | [7] |

| Compound 19 | - | - | - | - | - | - | [7] |

| Compound 20 | - | - | - | - | - | - | [7] |

| Compound 24 | - | - | 1.40 x 10⁻³ µM | - | - | - | [7] |

Note: The original data was presented in µM and has been maintained as such for accuracy.

Anticancer Activity

The anticancer potential of this compound derivatives has been a major focus of research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[6][11] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[3][12]

-

The cells are then treated with various concentrations of the this compound compounds and incubated for a specified period (e.g., 48 or 72 hours).[12]

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12]

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

-

The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.[12]

-

The IC50 value is calculated from the dose-response curve.[12]

Table 2: Anticancer Activity of Selected this compound Derivatives (IC50 in µM)

| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | A431 (Skin) | HepG2 (Liver) | HCT116 (Colon) | Reference |

| 5-Fluorouracil (Standard) | - | - | - | - | - | [7] |

| Erlotinib (Standard) | - | - | - | - | - | [13] |

| Letrozole (Standard) | - | - | - | - | - | [13] |

| Compound 4a | - | Potent | - | - | - | [13] |

| Compound 4b | High | - | - | - | - | [13] |

| Compound 4d | High | - | - | - | - | [13] |

| Compound 6c | - | Potent | - | - | - | [13] |

| Compound 8a | - | Potent | - | - | - | [13] |

| Compound 11c | High | - | Most Active | - | - | [13] |

| Compound 4 | - | - | - | - | Best | [7] |

| Compound 6 | - | - | - | - | Best | [7] |

| Compound 25 | - | - | - | - | Best | [7] |

| Compound 26 | - | - | - | - | Best | [7] |

| Compound 14a | 4.054 ± 0.17 | - | - | 3.95 ± 0.18 | - | [14] |

| Compound 14b | - | - | - | - | - | [14] |

| Compound 14g | 5.8 ± 0.22 | - | - | 10.73 ± 0.83 | - | [14] |

| Compound 14l | 15.21 | - | - | 10.50 | - | [15] |

| Compound 14o | - | - | - | - | - | [14] |

| Compound 12d | 44.09 | - | - | 23.61 | - | [15] |

| Compound 12f | 22.54 | - | - | 36.96 | - | [15] |

| Compound 12i | 27.99 | - | - | 27.30 | - | [15] |

| Compound 13a | 32.47 | - | - | 25.47 | - | [15] |

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and development of novel therapeutic agents. Research has elucidated several key biological targets and signaling pathways modulated by this compound derivatives.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Several this compound derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and survival.[13] Overexpression or mutation of EGFR is a hallmark of many cancers.

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by certain this compound derivatives.

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[13] Its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer. Certain this compound derivatives have been shown to be potent aromatase inhibitors.[13]

The diagram below depicts the role of aromatase in estrogen synthesis and its inhibition by this compound compounds.

DNA Gyrase Inhibition

The antimicrobial activity of some this compound derivatives has been attributed to the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, which is necessary for DNA replication and transcription.[9][16]

The following diagram illustrates the logical relationship of DNA gyrase inhibition leading to bacterial cell death.

Conclusion

This compound and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. The versatility of their synthesis and the breadth of their biological activities make them a highly attractive scaffold for medicinal chemists. Early-stage research has successfully identified potent antimicrobial and anticancer agents among this compound compounds and has begun to elucidate their mechanisms of action. Further investigation into structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel biological targets will undoubtedly pave the way for the clinical translation of these promising compounds. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their quest for novel and effective therapies.

References

- 1. ijpbs.com [ijpbs.com]

- 2. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. journal.ijresm.com [journal.ijresm.com]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 7. This compound derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted this compound derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of this compound derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 13. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New this compound derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. esisresearch.org [esisresearch.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of substituted benzoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Benzoxazoles are recognized for their presence in a wide array of pharmacologically active molecules and serve as a foundational scaffold in drug discovery.[1][2] Their structure, being an isostere of naturally occurring nucleic bases like adenine (B156593) and guanine, allows for effective interaction with biological macromolecules.[3][4][5] This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and visualizes relevant workflows and biological pathways.

Core Physicochemical Properties of Benzoxazole

The parent this compound molecule is an aromatic organic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring.[1][6] It is a relatively stable, planar molecule that serves as a starting material for the synthesis of more complex, bioactive structures.[5][6]

| Property | Value | Reference |

| IUPAC Name | 1,3-Benzoxazole | [6][7] |

| Molecular Formula | C₇H₅NO | [1][6][7] |

| Molar Mass | 119.12 g/mol | [1][7][8] |

| Appearance | White to light yellow solid | [5][7] |

| Melting Point | 27-30 °C | [1][5][7] |

| Boiling Point | 182 °C | [5][7] |

| Odor | Similar to pyridine | [1][5][7] |

| Solubility in Water | Insoluble / Extremely weak basic | [1][7][8] |

Physicochemical Data of Substituted Benzoxazoles

Substitutions on the this compound nucleus can significantly alter its physicochemical and pharmacological properties. The structure-activity relationship (SAR) studies suggest that the presence and position of electron-withdrawing or electron-releasing groups can enhance the biological effects of the compounds.[9] The following table summarizes data for a series of synthesized 2-substituted this compound derivatives, providing a comparative view of their properties.[10][11]

| Compound ID | Molecular Formula | Molecular Wt. ( g/mol ) | Melting Point (°C) | Rf value | % Yield |

| 1 | C₂₄H₁₉N₅O₂S | 441.50 | 180–182 | 0.58 | 95 |

| 2 | C₂₅H₂₁N₅O₃S | 471.53 | 242–244 | 0.52 | 93 |

| 3 | C₂₅H₂₁N₅O₃S | 471.53 | 224–225 | 0.51 | 86 |

| 4 | C₂₆H₂₃N₅O₄S | 501.56 | 233–235 | 0.55 | 85 |

| 5 | C₂₆H₂₃N₅O₄S | 501.56 | 256–258 | 0.55 | 82 |

| 6 | C₂₇H₂₅N₅O₅S | 531.58 | 210–212 | 0.53 | 89 |

| 10 | C₂₄H₁₈ClN₅O₂S | 475.95 | 192–194 | 0.64 | 92 |

| 13 | C₂₄H₁₈N₆O₄S | 486.50 | 238–240 | 0.48 | 88 |

| 16 | C₂₄H₁₈FN₅O₂S | 459.50 | 170–172 | 0.62 | 94 |

| 19 | C₂₄H₁₈BrN₅O₂S | 520.40 | 165–167 | 0.68 | 90 |

| 20 | C₂₄H₁₈BrN₅O₂S | 520.40 | 188–190 | 0.65 | 91 |

| 24 | C₂₂H₁₇N₅O₂S₂ | 447.53 | 218–220 | 0.56 | 85 |

| 26 | C₂₄H₁₉N₅O₃S | 457.50 | 198–200 | 0.54 | 88 |

Data sourced from Kakkar et al. (2018).[10][11]

Experimental Protocols

The synthesis and characterization of this compound derivatives involve standard organic chemistry techniques. Below are generalized methodologies based on common practices reported in the literature.

A prevalent method for synthesizing the this compound scaffold involves the reaction of a 2-aminophenol (B121084) with a suitable precursor like an aromatic aldehyde, carboxylic acid, or acyl halide.[7][10]

Example Protocol: Synthesis from o-Aminophenol and Aldehydes

-

Schiff Base Formation: An equimolar quantity of an aromatic aldehyde is added to a solution of 2-aminophenol (or a substituted variant) in absolute ethanol, often with a catalytic amount of acid (e.g., HCl).[12]

-

Cyclization: The mixture is refluxed for several hours (typically 3-4 hours) at approximately 75-80 °C. During this time, the initially formed Schiff base undergoes intramolecular cyclization to form the this compound ring.[12]

-

Isolation: The reaction mixture is cooled and poured over crushed ice to precipitate the crude product.[12]

-

Purification: The precipitate is filtered, washed with distilled water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[12]

Caption: General workflow for the synthesis of substituted benzoxazoles.

The structural confirmation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic and chromatographic techniques.

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction. The Rf (retention factor) value is a key characteristic for a given compound in a specific solvent system (e.g., chloroform:methanol 9:1).[10][11]

-

Melting Point (M.Pt.): The melting point is a fundamental physical property used to assess the purity of the synthesized crystalline solid. A sharp melting range indicates high purity.[10][11]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound derivatives, characteristic absorption bands include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H-NMR: Aromatic protons typically appear as multiplets in the range of 6.8-8.9 ppm.[10] Protons of specific substituents (e.g., -OCH₃ singlet around 3.7-3.8 ppm) confirm their presence and chemical environment.[10]

-

¹³C-NMR: The number of signals corresponds to the number of non-equivalent carbon atoms, confirming the overall structure.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), confirming the molecular formula.[10][11]

Biological Activity and Associated Pathways

Substituted benzoxazoles exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties.[1][13] Their efficacy often stems from their ability to interact with specific biological targets.

Caption: A typical drug discovery workflow for this compound derivatives.

Certain this compound derivatives have demonstrated potential as anticancer agents. Molecular docking studies have shown that these compounds can exhibit strong binding affinities towards protein targets like Akt and nuclear factor kappa B (NF-κB).[9] These pathways are critical for promoting cancer cell proliferation and survival. By inhibiting these targets, this compound derivatives can potentially halt tumor growth.[9]

Caption: Inhibition of Akt and NF-κB pathways by this compound derivatives.

Conclusion

The this compound scaffold remains a versatile and highly valuable core in modern medicinal chemistry. Its favorable physicochemical properties, coupled with the vast potential for chemical modification, allow for the fine-tuning of biological activity. The systematic approach of synthesis, detailed characterization, and biological screening, guided by structure-activity relationship studies, continues to yield novel this compound derivatives with promising therapeutic potential against a wide range of diseases. This guide provides a foundational understanding of these properties and the experimental approaches necessary for researchers in the field of drug development.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. jocpr.com [jocpr.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. wjpsonline.com [wjpsonline.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Benzoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Privileged Structure

In the field of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly valuable starting points for the design of novel therapeutic agents. The benzoxazole scaffold, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, has emerged as a quintessential example of such a structure.[1][2][3] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

The therapeutic potential of this compound is attributed to its structural characteristics. As a bioisostere of naturally occurring nucleic bases like guanine (B1146940) and adenine, it can readily interact with various biopolymers within living systems.[2][4][6] The planar structure of the fused rings allows for effective π–π stacking, hydrophobic, and π-cation interactions with biological macromolecules, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[7] These features, combined with the relative stability of the aromatic system and the potential for functionalization at multiple sites, make the this compound nucleus a cornerstone in the development of novel, potent, and selective therapeutic agents.[2][7]

Synthetic Methodologies

The synthesis of the this compound core and its derivatives is a well-established area of organic chemistry, with numerous methods developed to achieve high yields and structural diversity. The most common strategies involve the condensation and cyclization of ortho-substituted aminophenols.

General Synthesis from o-Aminophenols

A prevalent and versatile method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and a carboxylic acid, aldehyde, or other carbonyl-containing compound, followed by cyclization.[1][7] This reaction is typically promoted by acid catalysts and can be performed under various conditions, including microwave irradiation for accelerated reaction times.[8][9]

Key Synthetic Routes:

-

Condensation with Aldehydes: 2-Aminophenols react with various aldehydes, often under solvent-free or aqueous conditions using catalysts like Brønsted acids or samarium triflate, to yield the corresponding this compound derivatives.[7][10][11]

-

Reaction with Carboxylic Acids: The reaction of 2,4-diaminophenol (B1205310) with 4-methylsalicylic acid in polyphosphoric acid (PPA) at elevated temperatures produces the corresponding this compound.[1]

-

Oxidative Cyclization: Schiff bases, formed from the initial reaction of a 2-aminophenol and an aldehyde, can undergo oxidative cyclization using reagents like lead tetraacetate or manganese (III) acetate (B1210297) to form the this compound ring.[1]

Below is a generalized workflow for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes.

Pharmacological Activities and Therapeutic Potential

The this compound scaffold is associated with a vast array of biological activities, positioning it as a molecule of diverse pharmacological importance.[9]

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[12] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[13][14] Certain this compound derivatives act as potent VEGFR-2 inhibitors.[13] Another mechanism involves the induction of cytochrome P450 CYP1A1 gene expression, similar to the anticancer prodrug Phortress, leading to cytotoxic effects in cancer cells.[15]

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| This compound-hydrazone | MDA-MB-231 (Breast) | Not Specified | 17 | [12] |

| This compound-hydrazone | MCF-7 (Breast) | Not Specified | 12 | [12] |

| Piperazine-substituted | HT-29 (Colon) | CYP1A1 Induction | < 0.01 | [15] |

| Piperazine-substituted | MCF7 (Breast) | CYP1A1 Induction | < 0.01 | [15] |

| This compound-Thiazolidinone | HCT116 (Colorectal) | Not Specified | 1.83 | [16] |

| This compound-Azetidinone | HCT116 (Colorectal) | Not Specified | 1.92 | [16] |

| Triazole-hybrid | MDA-MB-231 (Breast) | PARP-2 Inhibition | 0.057 | [17] |

| Triazole-hybrid | MCF-7 (Breast) | PARP-2 Inhibition | 0.07 | [17] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown broad-spectrum activity against various bacteria and fungi.[9][16] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

| Compound Class | Organism | MIC (µM) | Reference |

| This compound-Thiazolidinone | Bacillus subtilis (Gram +) | 0.06 | [16] |

| This compound-Thiazolidinone | Escherichia coli (Gram -) | 0.12 | [16] |

| This compound-Azetidinone | Klebsiella pneumoniae (Gram -) | 0.06 | [16] |

| This compound-Azetidinone | Candida albicans (Fungus) | 0.25 | [16] |

| This compound-Azetidinone | Aspergillus niger (Fungus) | 0.50 | [16] |

Anti-inflammatory and Analgesic Activity

Several this compound derivatives have been reported as potent anti-inflammatory and analgesic agents.[1][4] Their mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4][9] For instance, certain derivatives have shown significant analgesic potency in tail immersion tests.[1]

Other Biological Activities

The therapeutic versatility of benzoxazoles extends to numerous other activities:

-

Antihyperglycemic: Certain derivatives exhibit potent inhibitory action against α-amyloglucosidase, with IC50 values in the sub-micromolar range, making them promising candidates for diabetes treatment.[1]

-

Anthelmintic: Some 5-nitro-1,3-benzoxazole derivatives show strong anthelmintic effects, with molecular docking studies suggesting the suppression of the parasite's β-tubulin protein as the primary mechanism.[1]

-

Anticonvulsant: Derivatives have been evaluated for their anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing potential for epilepsy treatment.[9]

-

Antiviral: this compound-containing compounds have been investigated for activity against various viruses, including HIV and Hepatitis C.[4][16]

Key Signaling Pathways

The anticancer activity of many this compound derivatives is mediated by their interaction with critical signaling pathways that control cell proliferation, survival, and angiogenesis. The VEGFR-2 signaling cascade is a prime example.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the investigation of novel compounds. The following sections provide methodologies for a representative synthesis and a key biological assay.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles

This protocol describes a green chemistry approach to synthesizing this compound derivatives using microwave irradiation, which significantly reduces reaction times.[8]

Materials:

-

2-Aminophenol derivative (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Deep Eutectic Solvent (DES) [CholineCl][oxalic acid] (0.1 mmol, 10 mol%)

-

Microwave-safe reaction vessel

-

Ethyl acetate

-

Deionized water

Procedure:

-

DES Preparation: Gently heat an equimolar mixture of choline (B1196258) chloride and oxalic acid dihydrate (e.g., 60-80°C) with stirring until a clear, homogeneous liquid forms. Allow the DES to cool to room temperature.

-

Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminophenol derivative (1 mmol), the aromatic aldehyde (1 mmol), and the prepared DES (10 mol%).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 300 W. The reaction time typically ranges from 10-12 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL).

-

Extraction: Separate the organic layer, wash it with brine (10 mL), and dry it over anhydrous sodium sulfate.

-